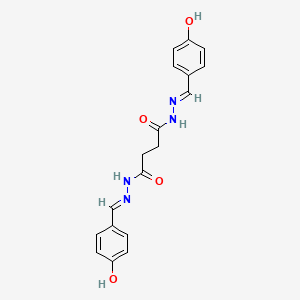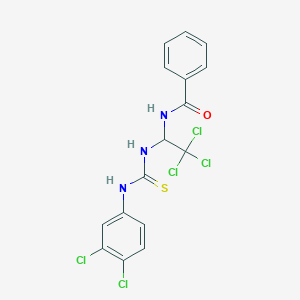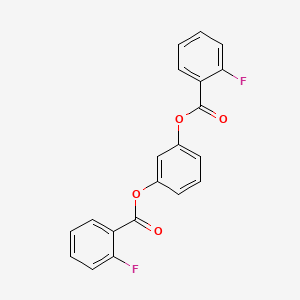
N'1,N'4-bis(4-hydroxybenzylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide is a hydrazone derivative known for its versatile applications in various fields of science This compound is characterized by its unique structure, which includes two 4-hydroxybenzylidene groups attached to a succinohydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
Succinohydrazide+24-hydroxybenzaldehyde→N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide+2H2O
The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of ether or ester derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide involves its ability to form stable complexes with metal ions. The hydrazone linkage and hydroxyl groups facilitate coordination with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, including DNA binding and enzyme inhibition . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide can be compared with other similar compounds, such as:
N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide: Similar structure but with hydroxyl groups in the ortho position, leading to different coordination properties.
N’1,N’4-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide: Contains bromine substituents, which can enhance its reactivity and biological activity.
N’1,N’4-bis(2-ethoxybenzylidene)succinohydrazide: Contains ethoxy groups, which can influence its solubility and reactivity.
The uniqueness of N’1,N’4-bis(4-hydroxybenzylidene)succinohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H18N4O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18N4O4/c23-15-5-1-13(2-6-15)11-19-21-17(25)9-10-18(26)22-20-12-14-3-7-16(24)8-4-14/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
Clave InChI |
AHDLADZFJAFOBI-AYKLPDECSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)

![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)

![Butyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11708234.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11708266.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
